molecular formula C7H4Cl2N2 B12891020 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12891020
M. Wt: 187.02 g/mol
InChI Key: RZHIDBIWOZDPAX-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole (B17877), is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Historically, the interest in this heterocyclic system grew from its structural similarity to the indole (B1671886) nucleus, a core component of many biologically active natural products, including the amino acid tryptophan. researchgate.net This bioisosteric relationship, where a carbon atom in the indole's benzene (B151609) ring is replaced by a nitrogen atom, has been exploited by chemists to modulate the physicochemical properties and biological activities of molecules. nih.gov

The significance of pyrrolo[2,3-b]pyridine derivatives has surged with the advancement of targeted therapies, particularly in oncology. A vast number of compounds based on this scaffold have been investigated as potent inhibitors of various protein kinases. google.com For instance, derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and B-RAF, which are often dysregulated in different types of cancers. rsc.orgrsc.orgmdpi.com The development of such inhibitors highlights the role of the 7-azaindole core as a versatile template for creating drugs with high specificity and efficacy. mdpi.com Beyond oncology, these derivatives are explored for treating conditions like Human African Trypanosomiasis and for their potential as allosteric modulators of cannabinoid receptors. nih.govnih.gov

Overview of Heterocyclic Nitrogen Compounds in Contemporary Chemistry

Heterocyclic compounds containing nitrogen are a cornerstone of modern organic and medicinal chemistry, representing a substantial portion of all known organic compounds. chemicalbook.com Their prevalence stems from their immense structural diversity and their presence in a vast array of natural products, including alkaloids, vitamins, and nucleic acids. sigmaaldrich.com This natural abundance has made them an indispensable motif in the field of drug discovery, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety. sigmaaldrich.com

In contemporary chemistry, these compounds serve as versatile building blocks for synthesizing a wide range of materials. sigmaaldrich.com Their applications extend beyond pharmaceuticals to include agrochemicals, polymers, dyes, and corrosion inhibitors. The unique electronic properties conferred by the nitrogen heteroatom(s) allow these molecules to engage in specific hydrogen bonding and metal coordination, which is crucial for their biological activity and material functions. sigmaaldrich.com The ongoing development of novel synthetic methods to functionalize these heterocycles continues to expand their utility and solidify their central role in chemical innovation. researchgate.net

Specific Focus on 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine within the Pyrrolo[2,3-b]pyridine Class

Within the broad family of 7-azaindoles, This compound represents a specific, yet less documented, derivative. Its structure is characterized by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring, with chlorine atoms substituted at positions 3 and 6. This substitution pattern is of interest in synthetic chemistry as the chlorine atoms can serve as reactive handles for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction.

While extensive research exists for other isomers like 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, specific data for the 3,6-dichloro variant is sparse in publicly accessible literature. However, the synthesis of related 3,6-disubstituted 7-azaindoles often proceeds through a 6-chloro-3-iodo-7-azaindole intermediate, suggesting that the 3,6-dihalo substitution pattern is a synthetically relevant target. researchgate.netacs.org The electronic properties of the 7-azaindole core are significantly influenced by the placement of these electron-withdrawing chloro substituents, which in turn would affect its reactivity and potential biological activity.

The table below summarizes the key identifiers for this specific compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
CAS Number 1015623-21-3
Common Name 3,6-Dichloro-7-azaindole

The strategic placement of halogens at the C3 and C6 positions provides a pathway for creating diverse libraries of compounds. For instance, studies on 3,6-diaryl 7-azaindoles, synthesized from di-halogenated precursors, have shown potential as inhibitors of HIV-1 Integrase, indicating the therapeutic relevance of this substitution pattern. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

3,6-dichloro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)

InChI Key

RZHIDBIWOZDPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,6 Dichloro 1h Pyrrolo 2,3 B Pyridine and Its Analogs

Strategies for Pyrrolo[2,3-b]pyridine Core Formation

The construction of the pyrrolo[2,3-b]pyridine scaffold, also known as the 7-azaindole (B17877) nucleus, is a critical first step in the synthesis of its derivatives. Chemists employ several primary strategies, including cyclization, condensation, and cross-coupling reactions, to efficiently build this bicyclic heterocyclic system.

Cyclization Reactions in Pyrrolo[2,3-b]pyridine Synthesis

Cyclization reactions are a cornerstone in the formation of the pyrrolo[2,3-b]pyridine framework. These methods typically involve forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure.

One prominent method is the Bartoli reaction, which is effective for creating the 7-azaindole core from substituted 2-halogen-3-nitropyridines and vinyl magnesium bromide. nbuv.gov.ua Another significant strategy involves the reductive cyclization of enamines. For example, the reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields an enamine intermediate, which then undergoes reductive cyclization to form the target pyrrolo[2,3-b]pyridine core with high yields. nbuv.gov.ua These cyclization approaches are valued for their efficiency and the versatility they offer in accessing variously substituted 7-azaindole scaffolds. nbuv.gov.ua

Table 1: Examples of Cyclization Reactions for Pyrrolo[2,3-b]pyridine Core Synthesis

Starting Material Reagents Key Transformation Product Type
2-Halogen-3-nitropyridine Vinyl magnesium bromide Bartoli reaction Pyrrolo[2,3-c]pyridine
4-Methyl-3-nitropyridine 1. DMFDMA 2. Reduction Enamine formation followed by reductive cyclization Pyrrolo[2,3-c]pyridine

Note: The table includes examples for closely related isomers like pyrrolo[2,3-c]pyridines to illustrate the versatility of the cyclization methods.

Condensation Reactions for Pyrrolo[2,3-b]pyridine Framework Construction

Condensation reactions provide a powerful and direct route to the pyrrolo[2,3-b]pyridine framework by assembling simpler acyclic or monocyclic precursors. These methods often rely on the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner.

A classic approach is the Hantzsch pyridine synthesis, which can be adapted for fused systems. youtube.comyoutube.com This method typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. youtube.comyoutube.com By using appropriate precursors, such as 3-aminoacrylates and 1,3-dicarbonyl compounds, unsymmetrically substituted pyridines and their fused analogs can be constructed. youtube.com The reaction between 1,5-dicarbonyl compounds and ammonia or its derivatives is another fundamental condensation strategy to form the pyridine ring, which can then be part of a larger pyrrolopyridine system. baranlab.orgyoutube.com These reactions are often carried out at elevated temperatures or in the presence of a catalyst to facilitate the necessary dehydration and cyclization steps. youtube.combaranlab.org

Cross-Coupling Processes in Scaffold Assembly

Modern synthetic chemistry frequently utilizes palladium-catalyzed cross-coupling reactions, not only for functionalizing existing scaffolds but also for the primary assembly of the heterocyclic core. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in the synthesis of pyrrolo[2,3-b]pyridine derivatives. mdpi.comnih.gov

In many synthetic routes, a key C-C or C-N bond that completes the bicyclic system is formed via a cross-coupling process. For instance, a Suzuki-Miyaura coupling can be used to introduce an aryl or vinyl group to a pyridine precursor, which then undergoes a subsequent cyclization to form the pyrrole ring. mdpi.comnih.gov Similarly, the Buchwald-Hartwig amination is instrumental in forming the crucial C-N bond of the pyrrole ring, often as the final ring-closing step. mdpi.comnih.gov These reactions are prized for their high functional group tolerance and reliability, enabling the construction of complex pyrrolopyridine structures in good yields. nih.govnih.gov

Table 2: Application of Cross-Coupling Reactions in Pyrrolopyridine Synthesis

Reaction Type Catalyst/Ligand System Bond Formed Typical Application
Suzuki-Miyaura Pd(dppf)Cl₂, Pd₂(dba)₃ C-C Introduction of aryl/vinyl groups prior to cyclization or direct arylation of the scaffold. mdpi.comnih.gov

Regioselective Introduction of Halogen Substituents in Pyrrolo[2,3-b]pyridine Systems

Achieving the desired 3,6-dichloro substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core requires precise control over the regioselectivity of the halogenation reactions. This involves selecting appropriate chlorinating agents and understanding the inherent electronic properties of the 7-azaindole nucleus.

Chlorination Techniques for Dichloro-Pyrrolo[2,3-b]pyridines

The introduction of chlorine atoms onto the pyrrolo[2,3-b]pyridine scaffold is typically achieved through electrophilic halogenation. The choice of chlorinating agent is crucial for controlling the reaction's outcome.

Commonly used reagents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). NCS is a mild source of electrophilic chlorine and is often used for the chlorination of electron-rich pyrrole rings. nih.gov For the less reactive pyridine ring, harsher conditions or different reagents might be necessary. The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate, can be accomplished from 7-azaindole N-oxide by treatment with phosphorus oxychloride (POCl₃) or a similar reagent. guidechem.com Subsequent chlorination of this intermediate at the C3 position would then yield the desired 3,6-dichloro product. The step-wise introduction of the chlorine atoms is a common strategy to ensure regiochemical control. nih.govguidechem.com

Considerations for Targeted Dichloro Substitution at 3 and 6 Positions

The regioselectivity of chlorination on the 1H-pyrrolo[2,3-b]pyridine ring system is dictated by the electronic characteristics of the two fused rings.

C3-Position: The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic substitution. The preferred site of electrophilic attack on an unsubstituted 7-azaindole is the C3 position, as it is electronically analogous to the most reactive position in indole (B1671886). Therefore, direct chlorination with a reagent like NCS is expected to readily introduce a chlorine atom at C3.

C6-Position: The pyridine ring is electron-deficient, making electrophilic substitution more difficult than on a simple benzene (B151609) ring. However, the introduction of a chlorine atom at the C6 position is often achieved by first converting the 7-azaindole into its N-oxide. This modification increases the electron density of the pyridine ring, particularly at the C4 and C6 positions, making it more amenable to nucleophilic attack by chloride after treatment with a reagent like POCl₃. guidechem.com

A plausible synthetic route to 3,6-dichloro-1H-pyrrolo[2,3-b]pyridine involves a two-step process: first, the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine from 7-azaindole N-oxide, followed by the regioselective electrophilic chlorination of this intermediate at the electron-rich C3 position using a reagent such as N-chlorosuccinimide. guidechem.com This stepwise approach allows for precise control over the placement of both chlorine atoms.

Multi-Step Synthetic Approaches to Functionalized this compound Derivatives

The functionalization of this compound and its N-protected derivatives often proceeds in a stepwise manner, taking advantage of the differential reactivity of the halogen substituents or by employing regioselective reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in these transformations, enabling the formation of carbon-carbon bonds.

A common strategy involves the initial protection of the pyrrole nitrogen, for example with a para-methoxybenzyl (PMB) group, to improve solubility and compatibility with subsequent reaction conditions. Following protection, a more reactive halogen, often an iodine introduced selectively at the C3 position, can undergo a Suzuki-Miyaura coupling reaction. This allows for the introduction of an aryl or heteroaryl group at this position. Subsequently, a second Suzuki-Miyaura coupling can be performed at the C6 position to yield 3,6-disubstituted 7-azaindoles. acs.org

Chemoselective Suzuki-Miyaura Cross-Coupling Reactions

An efficient and chemoselective one-pot method has been developed for the synthesis of diverse C3,C6-diaryl 7-azaindoles starting from N-protected 6-chloro-3-iodo-7-azaindole. acs.org This highlights the feasibility of selective functionalization of a dihalogenated 7-azaindole scaffold. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

For the initial arylation at the C3 position of N-protected 6-chloro-3-iodo-7-azaindole, a palladium catalyst system such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like SPhos is effective. The reaction is typically carried out in a solvent mixture like toluene/ethanol with a base such as cesium carbonate at a moderate temperature. acs.org

Below are tables detailing the research findings for these sequential coupling reactions.

Table 1: C3-Selective Arylation of N-Protected 6-chloro-3-iodo-7-azaindole acs.org

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid6-chloro-3-phenyl-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine85
24-Methylphenylboronic acid6-chloro-3-(p-tolyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine89
34-Methoxyphenylboronic acid6-chloro-3-(4-methoxyphenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine82
42,4-Difluorophenylboronic acid6-chloro-3-(2,4-difluorophenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine75
53-Thienylboronic acid6-chloro-3-(thiophen-3-yl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine78

Reaction Conditions: 6-chloro-3-iodo-N-PMB-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), toluene/ethanol (1:1), 60 °C.

Table 2: Subsequent C6-Arylation to form 3,6-Diaryl-7-azaindoles acs.org

EntryC3-Substituted IntermediateC6-Aryl Boronic AcidProductYield (%)
16-chloro-3-phenyl-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acid3-phenyl-6-(4-methoxyphenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine70
26-chloro-3-(p-tolyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acid3-(p-tolyl)-6-(4-methoxyphenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine72
36-chloro-3-(4-methoxyphenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acid3,6-bis(4-methoxyphenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine68
46-chloro-3-(2,4-difluorophenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acid3-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine65
56-chloro-3-(thiophen-3-yl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine4-Pyridylboronic acid3-(thiophen-3-yl)-6-(pyridin-4-yl)-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine60

Reaction Conditions: C3-arylated intermediate (1 equiv), aryl boronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), toluene/ethanol (1:1), 100 °C.

While the direct sequential functionalization of this compound itself is less commonly reported, the principles demonstrated with the 6-chloro-3-iodo analogue are highly applicable. The slightly lower reactivity of the chloro group compared to an iodo group might necessitate more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems.

The synthesis of related structures, such as 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridines, further underscores the utility of palladium-catalyzed cross-coupling reactions on dichlorinated azaindole scaffolds. In these syntheses, a chemoselective Suzuki-Miyaura coupling is performed on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov These methodologies provide a robust framework for the creation of a wide array of functionalized 3,6-disubstituted-1H-pyrrolo[2,3-b]pyridine derivatives for various research applications.

Chemical Reactivity and Functionalization of 3,6 Dichloro 1h Pyrrolo 2,3 B Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heteroaromatic systems. libretexts.org The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org

In the 1H-pyrrolo[2,3-b]pyridine ring system, the pyridine (B92270) nitrogen atom strongly influences the reactivity of the halogen substituents toward nucleophilic attack. Nucleophilic aromatic substitution is most effective on electron-poor aromatic heterocycles like pyridines. nih.gov The reaction is favored at positions ortho and para to the electron-withdrawing ring nitrogen, as this arrangement allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

For 3,6-dichloro-1H-pyrrolo[2,3-b]pyridine, the chlorine atom at the C6 position is para to the pyridine nitrogen (N7). This position is highly activated towards SNAr. In contrast, the chlorine atom at the C3 position is on the electron-rich pyrrole (B145914) ring and lacks direct resonance stabilization from the pyridine nitrogen. Consequently, the C6-chloro substituent is significantly more susceptible to displacement by nucleophiles than the C3-chloro substituent under SNAr conditions. While SNAr reactions on halopyridines are well-established, modern synthetic strategies for functionalizing the 7-azaindole (B17877) core often favor palladium-catalyzed methods due to their milder conditions and broader substrate scope. researchgate.net

The activated C6 position of this compound can be functionalized with a variety of nucleophiles. Although specific examples for this exact di-chloro substrate are less prevalent in recent literature compared to cross-coupling reactions, the principles are well-demonstrated on related scaffolds. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related fused pyrimidine, undergoes efficient amination with anilines in the presence of an acid catalyst. acs.orgnih.gov Similarly, 2-chloropyridine readily reacts with amines and alkoxides. beilstein-journals.org

These reactions typically involve heating the chloro-azaindole with a nucleophile, such as an amine or an alcohol, often in the presence of a base to neutralize the liberated HCl. This approach allows for the introduction of C-N and C-O bonds, leading to a diverse array of substituted 7-azaindole derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halopyridines This table illustrates the general conditions for SNAr reactions on related pyridine scaffolds.

Substrate Nucleophile Conditions Product Reference
2-Chloropyridine N-Methylethanolamine Heat 2-((2-Hydroxyethyl)(methyl)amino)pyridine beilstein-journals.org
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline HCl, Water, Heat N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of this compound. researchgate.net These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, allow for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance. nih.gov

The Suzuki-Miyaura reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling the chloro-azaindole with an appropriate boronic acid or boronic ester. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the substrate with primary or secondary amines. nih.gov Both chlorine atoms at the C3 and C6 positions can participate in these transformations, providing access to mono- or di-substituted products.

Research has demonstrated the successful synthesis of 3,6-diaryl-7-azaindoles using sequential Suzuki-Miyaura couplings on a related 3-iodo-6-chloro-7-azaindole precursor. This highlights the utility of the reaction in building complex, multi-arylated scaffolds. The reaction conditions are tolerant of both electron-donating and electron-withdrawing groups on the boronic acid coupling partner.

A key advantage of using dihalogenated substrates is the potential for chemoselective and sequential functionalization. In palladium-catalyzed cross-coupling, the rate of oxidative addition to the palladium(0) catalyst is highly dependent on the nature of the carbon-halogen bond, following the general reactivity trend: C-I > C-Br > C-Cl. This difference in reactivity is the basis for selective cross-coupling reactions on substrates bearing different halogens.

For instance, in the case of a 3-iodo-6-chloro-7-azaindole, the C3-iodo bond is significantly more reactive. A Suzuki-Miyaura reaction can be performed selectively at the C3 position under milder conditions (e.g., lower temperature), leaving the C6-chloro group intact. Subsequently, the C6-chloro position can be functionalized in a second cross-coupling step under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). This stepwise approach allows for the controlled and regioselective introduction of two different substituents.

While achieving high selectivity between two identical halogens, such as in this compound, is more challenging, it can often be accomplished by carefully tuning the reaction conditions, including the choice of palladium catalyst, ligand, base, and temperature, exploiting the subtle electronic and steric differences between the C3 and C6 positions.

Table 2: Example of Sequential Suzuki-Miyaura Coupling on a Halo-Substituted 7-Azaindole Scaffold This table demonstrates the principle of chemoselective coupling based on halogen reactivity.

Step Substrate Coupling Partner Catalyst/Ligand Conditions Product Yield Ref.
1 (C3-I) 3-Iodo-6-chloro-7-azaindole Phenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃, Toluene/Ethanol, 60 °C 6-Chloro-3-phenyl-7-azaindole 85% mdpi.com

Cyclization Reactions Leading to More Complex Heterocyclic Architectures

The functionalized derivatives of this compound serve as valuable intermediates for the synthesis of more complex, polycyclic heterocyclic systems through intramolecular cyclization reactions. By introducing appropriate functional groups at the C3 and/or C6 positions, subsequent ring-closing reactions can be employed to construct fused ring systems with potential biological activities.

A prominent example is the synthesis of tricyclic imidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives, which have been identified as potent Janus kinase (JAK) inhibitors. The synthesis of such structures involves the initial preparation of a suitably substituted 7-azaindole precursor, often derived from a dihalo-azaindole. For example, a synthetic pathway could involve the introduction of two adjacent amino groups onto the pyrrolo[2,3-b]pyridine core, followed by cyclization with a carbonyl source (e.g., phosgene or a derivative) to form the fused imidazole ring, resulting in a tricyclic architecture. The synthesis of related imidazo[4,5-b]pyridines often begins with 2,3-diaminopyridine derivatives, which can be accessed through functionalization of dichlorinated precursors. This strategy underscores the utility of this compound as a foundational building block for constructing complex, biologically relevant molecules.

Spectroscopic Characterization and Structural Elucidation of 3,6 Dichloro 1h Pyrrolo 2,3 B Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data for 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is available in the public domain.

Specific chemical shift values and proton coupling constants for this compound are not documented in available literature. A theoretical analysis would predict signals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings, with their chemical shifts influenced by the electron-withdrawing effects of the two chlorine atoms. The coupling patterns would provide information on the connectivity of the protons.

No reported ¹³C NMR data exists for this compound. A spectrum would be expected to show distinct signals for each of the seven carbon atoms in the heterocyclic framework. The chemical shifts of the carbons bonded to chlorine would be significantly downfield.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

No experimental mass spectrum for this compound has been published. The molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of chlorine atoms or HCl, followed by the breakdown of the heterocyclic ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Publicly accessible IR spectra for this compound could not be found. An IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-Cl stretching vibrations.

Computational Chemistry and Theoretical Investigations of Pyrrolo 2,3 B Pyridine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to pyridine (B92270) derivatives to determine optimized molecular structures and electronic properties. nih.gov Methods like B3LYP with a 6-31G (d,p) basis set are commonly employed for these calculations. nih.gov Such studies on the thiazolo[3,2-a]pyridine scaffold, a related heterocyclic system, have been used to investigate its electronic structure and facilitate the assignment of observed electronic transitions. researchgate.netbohrium.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. chemrxiv.orgirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. chemrxiv.orgirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. chemrxiv.orgwuxiapptec.com This analysis is instrumental in predicting how a 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine derivative might behave in chemical reactions. While traditionally calculated using DFT, machine learning methods are also being explored to predict the HOMO-LUMO gap more rapidly. arxiv.org

Table 1: Conceptual HOMO-LUMO Analysis for a Pyrrolo[2,3-b]pyridine Derivative This table illustrates how different substituent groups might theoretically influence electronic properties. Actual values require specific DFT calculations.


Substituent (R)Effect on Electronic DensityPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted Energy Gap (eV)Predicted Reactivity
-H (Reference)Neutral-6.5-1.55.0Moderate
-NO₂ (Electron Withdrawing)Decreases-7.0-2.05.0Less Reactive (Nucleophile) / More Reactive (Electrophile)
-NH₂ (Electron Donating)Increases-6.0-1.05.0More Reactive (Nucleophile)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas signify positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green areas represent neutral potential. researchgate.net For molecules like 3-methoxy flavones, MEP maps have been successfully used to correlate the electrostatic potential in specific regions with their biological activity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. osti.gov These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules like this compound and its derivatives. By simulating the molecule in different environments (e.g., in an explicit solvent model), researchers can understand its conformational landscape, which is crucial as the molecule's shape determines its physical and biological properties. nih.gov MD simulations are particularly important for analyzing the stability of a ligand when bound to a protein target, with analyses of root mean square deviation (RMSD) and other parameters revealing how the complex behaves over timescales of nanoseconds to microseconds. scienceopen.comnih.gov

Docking Studies for Ligand-Target Interactions (e.g., Enzyme Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or enzyme, to form a stable complex. chemrevlett.com This method is extensively used in drug discovery to understand how potential drug candidates, such as derivatives of the pyrrolo[2,3-b]pyridine scaffold, interact with their biological targets at the molecular level. researchgate.net

Docking studies have been instrumental in the development of various pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine analogs as potent inhibitors. For instance, docking has been used to guide the design of pyrrolo[2,3-b]pyridine derivatives as inhibitors of B-RAF kinase and pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govresearchgate.netmdpi.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site, providing a rationale for the observed biological activity. nih.govnih.gov

Table 2: Summary of Docking Studies on Related Pyrrolopyridine Scaffolds


ScaffoldTarget EnzymeKey Findings from DockingReference
Pyrrolo[2,3-b]pyridineB-RAF Kinase (V600E)Identified binding modes and key interactions leading to potent inhibitory effects. researchgate.net
Pyrrolo[2,3-d]pyrimidineCSF1R KinaseSupported the molecular hybridization strategy by predicting favorable binding of designed compounds.[9, 12]
Pyrrolo[2,3-b]pyridine SulfonamideAnticancer TargetUsed to rationalize in-vitro anticancer activity. researchgate.net
Pyrimidine/Pyridine DerivativesEGFR Kinase (WT and T790M)Predicted binding modes and inhibitory potential against wild-type and mutant forms of the enzyme. slideshare.net

Structure-Based Computational Design of Pyrrolo[2,3-b]pyridine Derivatives

Structure-based drug design utilizes the three-dimensional structural information of a biological target to design new, more effective ligands. This approach heavily relies on computational methods like molecular docking. nih.gov For the pyrrolo[2,3-b]pyridine scaffold, researchers have designed and synthesized novel derivatives based on the structures of known inhibitors. nih.gov For example, new compounds targeting the V600E mutant of B-RAF were designed based on the structure of FDA-approved inhibitors that share the same core scaffold. nih.gov Similarly, by analyzing the crystal structure of the kinase CSF1R with a known inhibitor (Pexidartinib), new pyrrolo[2,3-d]pyrimidine analogs were designed by merging structural fragments, a strategy that was supported by initial docking studies. researchgate.netmdpi.com This rational design process aims to optimize the interactions between the ligand and its target to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[2,3-b]pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net QSAR models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict the activity of new, untested compounds. wikipedia.orgtaylorandfrancis.com This approach is a cornerstone of modern drug discovery. researchgate.net

QSAR studies have been successfully applied to pyrrolo[2,3-b]pyridine derivatives and related structures. For instance, a QSAR model was developed to predict the cytotoxic activity of 1H-pyrrolo[2,3-b]pyridine derivatives as potential c-Met inhibitors. taylorandfrancis.com In another study focusing on a structurally similar scaffold, 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one, 2D and 3D-QSAR models (CoMFA and CoMSIA) were created to understand the structural requirements for Janus kinase (JAK) inhibition. researchgate.net These models use contour maps to visualize how different properties (e.g., steric, electrostatic, hydrophobic) in specific regions of the molecule influence biological activity, thereby guiding the design of more potent analogs. researchgate.net

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridine Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of derivatives originating from 3,6-dichloro-1H-pyrrolo[2,3-b]pyridine is profoundly influenced by the nature and position of the substituents introduced onto the core scaffold. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity against various biological targets.

A notable example is the development of 3,6-diaryl 7-azaindoles as inhibitors of HIV-1 integrase. Starting from a 6-chloro-3-iodo-7-azaindole precursor, which is closely related to the 3,6-dichloro scaffold, studies have shown that the nature of the aryl groups at both the C3 and C6 positions is crucial for activity. For instance, para-substitution on the C3 aryl ring was found to be essential for enhanced inhibition of the strand transfer activity of the HIV-1 integrase enzyme. Specifically, derivatives with a para-substituted methyl group on the C3 aryl ring showed a significant increase in inhibitory activity. Conversely, meta-substitution on the phenyl ring at the C3 position proved to be detrimental to biological activity.

In the context of kinase inhibition, particularly targeting Fibroblast Growth Factor Receptors (FGFR), the substitution pattern on a related 6-phenylpyridopyrimidinone scaffold highlighted a preference for 2,6-dichloro substitutions on the phenyl ring to achieve both potency and selectivity. While not directly on the pyrrolo[2,3-b]pyridine core itself, this finding underscores the importance of chlorinated aromatic substituents in modulating kinase activity. Further studies on pyrrolo[2,3-b]pyridine-based FGFR inhibitors have shown that the introduction of various substituents can significantly impact their inhibitory profiles against different FGFR isoforms.

The table below summarizes the impact of different substituents on the biological activity of pyrrolo[2,3-b]pyridine derivatives.

Scaffold PositionSubstituentBiological TargetImpact on Activity
C3para-methylphenylHIV-1 IntegraseIncreased inhibition
C3meta-substituted phenylHIV-1 IntegraseDecreased activity
C6Aryl groupHIV-1 IntegraseEssential for activity

Scaffold Modification and Bioisosteric Replacements in Pyrrolo[2,3-b]pyridine Research

Beyond simple substituent effects, the modification of the core this compound scaffold and the application of bioisosteric replacements are key strategies in drug discovery to optimize physicochemical properties and biological activity. These approaches, often referred to as scaffold hopping, aim to identify novel core structures while retaining or improving the desired pharmacological profile.

One common modification involves the replacement of the chlorine atoms with other functional groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3 and 6 positions, leading to the generation of diverse chemical libraries for biological screening. For example, the synthesis of C3,C6-diaryl 7-azaindoles from a 6-chloro-3-iodo precursor demonstrates a successful application of this strategy to create novel HIV-1 integrase inhibitors.

Bioisosteric replacement is another powerful tool in medicinal chemistry. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or improving its pharmacokinetic profile. While specific examples of bioisosteric replacement starting directly from this compound are not extensively detailed in the provided search results, the general principles are widely applied in the broader field of pyrrolopyridine chemistry. For instance, the nitrogen atom in the pyridine (B92270) ring of the 7-azaindole (B17877) scaffold can be considered a bioisostere of a carbon atom in an indole (B1671886) ring, often leading to improved hydrogen bonding capabilities and metabolic stability.

The table below illustrates examples of scaffold modifications and potential bioisosteric replacements in the context of pyrrolo[2,3-b]pyridine research.

Original Scaffold/FragmentModification/ReplacementRationale
This compoundSuzuki-Miyaura cross-coupling at C3 and C6Introduce diverse aryl/heteroaryl groups to explore SAR
Chlorine atomOther halogens (e.g., Fluorine)Modulate electronic properties and metabolic stability
Pyrrolo[2,3-b]pyridine corePyrrolo[2,3-d]pyrimidine coreScaffold hopping to explore new chemical space and target interactions

Mechanistic Insights from SAR Analysis

Structure-activity relationship studies not only guide the optimization of lead compounds but also provide valuable mechanistic insights into how these molecules interact with their biological targets at a molecular level. By systematically altering the structure of this compound derivatives and observing the corresponding changes in biological activity, researchers can infer key binding interactions and the roles of different parts of the molecule.

In the case of the 3,6-diaryl 7-azaindole HIV-1 integrase inhibitors, SAR studies have suggested that the aryl groups at the C3 and C6 positions are critical for establishing favorable binding interactions within the active site of the enzyme. The preference for para-substitution on the C3 aryl ring indicates a specific spatial requirement in the binding pocket, where a substituent at this position can engage in a beneficial interaction, while a meta-substituent may cause a steric clash or fail to make a key contact.

Molecular docking studies often complement SAR data to provide a more detailed picture of the binding mode. For the 3,6-diaryl 7-azaindole HIV-1 integrase inhibitors, docking simulations have revealed favorable binding interactions within the active site of the prototype foamy virus (PFV)-integrase, providing a structural basis for their observed activity.

The table below summarizes the mechanistic insights gained from SAR analysis of pyrrolo[2,3-b]pyridine derivatives.

Derivative ClassBiological TargetMechanistic Insight from SAR
3,6-Diaryl 7-azaindolesHIV-1 IntegraseAryl groups at C3 and C6 are crucial for binding; para-substitution on the C3-aryl is favored for optimal interaction.
Pyrrolo[2,3-b]pyridine-based inhibitorsKinases (e.g., FGFR)The core scaffold often acts as a hinge-binder, while substituents influence potency and selectivity by interacting with specific pockets in the ATP-binding site.

Emerging Research Avenues and Future Directions for 3,6 Dichloro 1h Pyrrolo 2,3 B Pyridine

Integration in Material Science and Advanced Material Development

The unique electronic properties of the 1H-pyrrolo[2,3-b]pyridine core, which combines an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring, make it an intriguing candidate for applications in material science, particularly in the field of organic electronics. While research on 3,6-dichloro-1H-pyrrolo[2,3-b]pyridine itself is nascent in this area, the characteristics of related heterocyclic systems suggest a promising future.

Advanced materials built from conjugated organic polymers are integral to devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on the electronic properties of their monomeric building blocks. Heterocyclic compounds such as dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) are used as donor building blocks in high-performance organic electronics due to the favorable charge carrier mobilities of the resulting polymers researchgate.net. Similarly, the pyridine-3,5-dicarbonitrile moiety has been a focus in developing materials for OLEDs nih.gov.

The this compound scaffold offers a tunable electronic profile. The chlorine substituents act as electron-withdrawing groups and provide reactive handles for further functionalization, allowing for the precise tuning of HOMO/LUMO energy levels. This tunability is critical for designing materials with specific charge-transport properties, making the scaffold a potential component in novel organic semiconductors. Future research is anticipated to explore the synthesis of polymers and small molecules incorporating this dichlorinated azaindole core to evaluate their performance in electronic devices.

Heterocyclic CoreKey Electronic FeatureApplication in Organic Electronics
1H-pyrrolo[2,3-b]pyridine Intrinsic donor-acceptor characterPotential for OFETs and OLEDs
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP)Electron-rich donor unitHigh-mobility polymers for OFETs researchgate.net
Pyridine-3,5-dicarbonitrileElectron-deficient acceptor unitThermally Activated Delayed Fluorescence (TADF) emitters for OLEDs nih.gov
Thieno[3,2-b]pyrroleStable, electron-rich S,N-heteroaceneOrganic semiconducting small molecules rsc.org

Exploration in Agricultural Chemical Research

The field of agricultural chemistry is in constant need of novel scaffolds that can yield effective and environmentally benign pesticides and herbicides. While direct studies on the agricultural applications of this compound are limited, the broader class of pyrrolopyridines and related nitrogen-containing heterocycles has shown significant promise.

For instance, the structurally related pyrazolo[2,3-b]pyridine core is found in molecules designed as high-efficiency, low-toxicity pesticides that act on specific biological targets in pests pipzine-chem.com. Furthermore, certain derivatives of pyrrolo[3,2-b]pyridine, an isomer of the core structure, have been identified as a novel class of antibacterial agents nih.gov. The presence of halogen atoms is a common feature in many active agrochemicals, often enhancing their efficacy and metabolic stability. The two chlorine atoms on the this compound ring could therefore be advantageous for biological activity.

Future exploration in this area would involve screening this compound and its derivatives for a range of agrochemical activities, including insecticidal, fungicidal, herbicidal, and antibacterial properties. Its structural similarity to known bioactive heterocycles makes it a compelling candidate for inclusion in high-throughput screening programs aimed at discovering next-generation crop protection agents.

Heterocyclic ClassKnown Agricultural Application
Pyrrolopyridines Antibacterial activity (potential for bactericides) nih.gov
PyrazolopyridinesInsecticides pipzine-chem.com
PyridinesInsecticides, Fungicides, Herbicides
PyrrolesFungicides, Insecticides

Development of Novel Synthetic Methodologies for Specific Isomers and Analogs

The functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold is key to developing new derivatives for various applications. The this compound molecule is an ideal starting point for creating a diverse library of compounds due to its two distinct reactive sites.

Novel synthetic methodologies are being developed to achieve regioselective functionalization. Classic approaches like the Madelung and Fischer syntheses have been adapted to produce various substituted 1H-pyrrolo[2,3-b]pyridines rsc.org. Modern cross-coupling reactions, however, offer more precise control.

C-6 Position: The chlorine atom at the 6-position of the pyridine ring is amenable to substitution via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, while the Buchwald-Hartwig amination allows for the installation of a wide range of amine functionalities nih.govmdpi.com.

C-3 Position: The 3-position on the pyrrole ring is electron-rich and susceptible to electrophilic substitution reactions, such as nitration, bromination, and iodination rsc.org. This allows for the introduction of a different set of functional groups.

The development of orthogonal synthetic strategies, where the C-3 and C-6 positions can be modified independently, is a key area of future research. This would enable the creation of highly specific isomers and analogs with tailored properties for applications in medicine, material science, or agriculture. Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are often essential for masking the pyrrole nitrogen to achieve chemoselectivity during these transformations nih.gov.

Reaction TypeTarget Position(s)Purpose
Suzuki-Miyaura CouplingC-6 (and other halogenated positions)C-C bond formation (arylation) nih.gov
Buchwald-Hartwig AminationC-6 (and other halogenated positions)C-N bond formation (amination) nih.govmdpi.com
Electrophilic SubstitutionC-3Halogenation, Nitration rsc.org
Fischer Indole (B1671886) SynthesisCore ScaffoldAssembly of substituted pyrrolo[2,3-b]pyridines rsc.org

Advanced Biophysical Characterization of Ligand-Target Interactions

In medicinal chemistry, understanding how a ligand binds to its biological target is paramount for rational drug design. For inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, advanced biophysical techniques provide critical insights into the molecular interactions driving binding affinity and selectivity.

X-ray Crystallography is a powerful tool for visualizing the binding mode of a ligand within a protein's active site at an atomic level nih.gov. For kinase inhibitors, crystal structures reveal which amino acid residues form hydrogen bonds, hydrophobic interactions, or other contacts with the inhibitor nih.gov. This structural information is invaluable for designing next-generation analogs with improved potency and selectivity. While a specific crystal structure for this compound bound to a target may not be publicly available, numerous structures exist for related pyrrolopyridine derivatives, guiding current research nih.govnih.gov.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding event in a single experiment nih.gov. ITC directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) nih.govnews-medical.net. This thermodynamic signature helps to elucidate the forces driving the interaction, such as hydrogen bonding or the hydrophobic effect nih.gov. ITC is particularly useful for confirming target engagement and for ranking compounds in a lead optimization campaign. For high-affinity ligands, displacement titration methods can be employed to accurately determine binding constants nih.gov.

Future research will undoubtedly leverage these and other biophysical techniques, such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to build a comprehensive understanding of how derivatives of this compound interact with their biological targets, accelerating the development of novel therapeutics.

TechniqueInformation ObtainedApplication in Drug Discovery
X-Ray Crystallography 3D structure of ligand-target complex; binding mode and specific interactions. nih.govStructure-based drug design; rational optimization of ligand-target contacts.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.govnews-medical.netLead characterization; understanding thermodynamic driving forces; confirming target engagement.
Surface Plasmon Resonance (SPR) Real-time binding kinetics (kon, koff), binding affinity (Kd).Fragment screening; kinetic optimization of leads.
Nuclear Magnetic Resonance (NMR) Ligand-induced conformational changes; mapping of binding site.Fragment screening; validation of binding mode in solution.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurityReference
ChlorinationSelectfluor®, 70°C, CH₃CN/EtOH29%>90%
SEM ProtectionNaH, SEMCl, DMF, 0°C→RT88%>95%

Basic: Which spectroscopic techniques are most reliable for confirming the structure of 3,6-dichloro derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Key protons (e.g., H-2, H-5) show distinct coupling patterns (e.g., H-5: δ 7.23 ppm, d, J = 4.7 Hz; H-6: δ 8.21 ppm, d, J = 5.3 Hz) . Chlorine substituents deshield adjacent carbons (e.g., C-3: δ 131.42 ppm; C-6: δ 128.13 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₇H₅Cl₂N₂: calc. 202.9804, found 202.9807) .
  • ¹⁹F NMR : If fluorinated analogs are synthesized, δ -172.74 ppm confirms fluorine incorporation .

Advanced: What biological targets are most relevant for 3,6-dichloro-pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:
These derivatives are potent kinase inhibitors:

  • FGFR1-3 Inhibition : Compound 4h (a 3,6-dichloro analog) shows IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), with selectivity over FGFR4 (IC₅₀ = 712 nM) .
  • BTK Inhibition : Scaffold-hopping derivatives achieve IC₅₀ <10 nM in enzymatic assays .
  • JAK3 Modulation : Substitutions at position 3 enhance immunomodulatory activity for autoimmune disease research .

Q. Table 2: Select Biological Activities

TargetCompoundIC₅₀ (nM)ApplicationReference
FGFR14h7Cancer therapy
BTK3n<10Inflammation

Advanced: How can substituent effects at positions 3 and 6 be optimized for kinase inhibition?

Methodological Answer:

  • Position 3 : Electron-withdrawing groups (Cl, CF₃) enhance binding to kinase ATP pockets. For example, 3-CF₃ derivatives improve hydrophobic interactions with FGFR1’s hinge region .
  • Position 6 : Bulky substituents (e.g., aryl boronic acids) enable Suzuki couplings for diversity-oriented synthesis. A 3,4-dimethoxyphenyl group at position 6 boosts solubility and selectivity .
  • SAR Strategy : Use parallel synthesis (e.g., Scheme 2 in ) to screen 3,5-disubstituted analogs.

Advanced: How to resolve contradictions in activity data across different assays?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) alter IC₅₀ values. Standardize using ADP-Glo™ kinase assays .
  • Cell Line Variability : FGFR1 inhibition in Ba/F3 cells may differ from HEK293 due to pathway redundancy. Validate in ≥3 cell lines .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. mouse) explain species-specific discrepancies .

Basic: What analytical methods are recommended for assessing compound stability?

Methodological Answer:

  • HPLC-PDA : Monitor degradation under stress (pH 1–13, 40–80°C). Retention time shifts indicate decomposition .
  • LC-MS/MS : Identify degradation products (e.g., dechlorination or oxidation metabolites) .
  • Thermogravimetric Analysis (TGA) : Determine hygroscopicity (critical for storage) .

Advanced: How to handle hygroscopicity in 3,6-dichloro derivatives?

Methodological Answer:

  • Drying Protocols : Store under argon with molecular sieves (3Å). Lyophilize from tert-butanol/water mixtures to prevent hydrate formation .
  • Formulation : Co-crystallize with counterions (e.g., HCl salts) to reduce water absorption .

Advanced: What computational strategies predict binding modes of 3,6-dichloro analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with FGFR1 crystal structure (PDB: 3RH7). The 3-Cl group forms a halogen bond with Ala564 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyrrolopyridine core in the ATP pocket .

Advanced: What patent considerations exist for novel 3,6-dichloro derivatives?

Methodological Answer:

  • Structural Novelty : Avoid 3,5-disubstituted analogs covered in WO 2013/114113 .
  • Process Patents : SEM protection methods (e.g., NaH/SEMCl in DMF) are patented; alternatives like BOC protection may circumvent IP .

Advanced: What are key challenges in scaling up synthesis?

Methodological Answer:

  • Column Chromatography : Replace with recrystallization (e.g., EtOH/H₂O) or continuous flow chemistry .
  • Chlorination Safety : Use flow reactors to minimize exposure to POCl₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.